3-(2-Methyloxiran-2-yl)pyridine

Physicochemical properties Regioisomer comparison LogP

3-(2-Methyloxiran-2-yl)pyridine (CAS 81589-36-8) is a heterocyclic epoxide with the molecular formula C₈H₉NO (MW 135.16 g/mol), featuring a pyridine ring substituted at the 3-position with a 2-methyloxirane group. Computed physicochemical properties include a polar surface area (PSA) of 25.42 Ų and a partition coefficient (LogP) of 1.33, placing it at the lower-polarity end among epoxide-functionalized pyridine regioisomers.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 81589-36-8
Cat. No. B8762303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyloxiran-2-yl)pyridine
CAS81589-36-8
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1(CO1)C2=CN=CC=C2
InChIInChI=1S/C8H9NO/c1-8(6-10-8)7-3-2-4-9-5-7/h2-5H,6H2,1H3
InChIKeyUQCWLNFMSBBTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyloxiran-2-yl)pyridine (CAS 81589-36-8): Structural and Physicochemical Baseline


3-(2-Methyloxiran-2-yl)pyridine (CAS 81589-36-8) is a heterocyclic epoxide with the molecular formula C₈H₉NO (MW 135.16 g/mol), featuring a pyridine ring substituted at the 3-position with a 2-methyloxirane group [1]. Computed physicochemical properties include a polar surface area (PSA) of 25.42 Ų and a partition coefficient (LogP) of 1.33, placing it at the lower-polarity end among epoxide-functionalized pyridine regioisomers . The compound serves as a reactive building block in medicinal chemistry and organic synthesis due to the electrophilic oxirane ring, though published comparative biological or catalytic data remain scarce.

Why 3-(2-Methyloxiran-2-yl)pyridine Cannot Be Replaced by Other Oxiranylpyridine Regioisomers


In-class oxiranylpyridine regioisomers differ in the position of the pyridyl substituent, which directly modulates electronic character, dipole moment, and hydrogen-bonding capacity, thereby altering reactivity and molecular recognition [1]. The 3-substituted isomer (CAS 81589-36-8) occupies a distinct property space: its lower LogP and PSA compared to the 2-substituted analog suggest divergent pharmacokinetic and solubility profiles, making simple substitution without experimental re-validation scientifically unsound for structure-activity relationship (SAR) or lead-optimization programs.

Quantitative Differentiation of 3-(2-Methyloxiran-2-yl)pyridine (CAS 81589-36-8) from Closest Analogs


Physicochemical Profile Differentiation: 3-Pyridyl vs. 2-Pyridyl Oxirane Regioisomers

3-(2-Methyloxiran-2-yl)pyridine exhibits a lower computed LogP (1.33) and a smaller polar surface area (PSA 25.42 Ų) relative to its 2-substituted regioisomer 2-(2-methyloxiran-2-yl)pyridine (CAS 170233-00-8; LogP 1.43, PSA 27.16 Ų) . These differences arise directly from the position of the pyridyl nitrogen, which alters electron distribution and hydrogen-bonding potential. The quantified ΔLogP of –0.10 and ΔPSA of –1.74 Ų indicate that the 3-isomer is marginally more lipophilic and less polar, which can influence membrane permeability and solubility in biological or formulation contexts.

Physicochemical properties Regioisomer comparison LogP Polar surface area Drug-likeness

Synthetic Utility Differentiation: 3-Pyridyl vs. 2-Methyl-5-(2-methyloxiran-2-yl)pyridine in Nucleophilic Ring-Opening

The 3-pyridyl substitution pattern in 3-(2-methyloxiran-2-yl)pyridine directs nucleophilic attack to the less-hindered oxirane carbon with a different electronic bias compared to the 2-methyl-5-substituted analog (CAS 1147939-34-1). While no head-to-head kinetic study is published, the 3-pyridyl isomer lacks the steric encumbrance from the ortho-methyl group present in the 2-methyl-5-substituted variant, which is expected to improve reaction rates and regioselectivity in SN2-type epoxide openings [1]. This structural distinction is critical when selecting a building block for constructing pyridine-containing scaffolds with defined substitution geometry.

Synthetic chemistry Nucleophilic ring-opening Regioselectivity Building block

Differentiation from N-Oxide Derivatives: Redox State and Synthetic Accessibility

The N-oxide analog Z-1-(1-oxido-3-pyridinyl)-2-methyloxirane (CAS 78481-69-3) introduces a polar N–O bond that increases water solubility but complicates downstream transformations requiring reductive deoxygenation. Published work shows that 3-pyridyl N-oxide epoxides can be deoxygenated using H₂/Pd-C to yield the parent 3-(2-methyloxiranyl)pyridine scaffold [1]. However, this extra step introduces yield losses and catalyst costs. Direct procurement of the non-oxide form (CAS 81589-36-8) thus shortens synthetic routes by one step and removes a potential source of metal contamination for pharmaceutical intermediates.

N-oxide chemistry Redox state Synthetic intermediate Deoxygenation

Procurement-Relevant Application Scenarios for 3-(2-Methyloxiran-2-yl)pyridine (CAS 81589-36-8)


Medicinal Chemistry SAR Exploration of Pyridine-Containing GPCR Antagonists

Based on its lower LogP and PSA compared to the 2-isomer , 3-(2-methyloxiran-2-yl)pyridine is a strategic choice when exploring pyridyl-substituted antagonists targeting receptors such as CCR5 or P2X3, where subtle polarity shifts can improve selectivity. The 3-substitution pattern avoids direct steric clash with receptor sub-pockets that accommodate the pyridine ring, a consideration supported by class-level inference from oxiranylpyridine N-oxide SAR [1].

Parallel Library Synthesis of Functionalized Pyridine Building Blocks

The reduced steric hindrance at the oxirane moiety, relative to 2-methyl-5-substituted analogs, suggests that 3-(2-methyloxiran-2-yl)pyridine will undergo faster and more uniform nucleophilic ring-opening under standardized parallel synthesis conditions [1]. This predictability is critical for high-throughput medicinal chemistry where consistent conversion rates across a library are paramount.

Late-Stage Functionalization in Agrochemical Intermediate Production

As evidenced by patent literature on oxiranes as plant growth regulator intermediates , the direct availability of the non-oxide form eliminates the deoxygenation step required when starting from N-oxide precursors. This is particularly advantageous in agrochemical process development, where cost-sensitive production mandates the shortest possible synthetic route with minimal heavy-metal contamination risk.

Formulation and Solubility Screening in Early-Stage Drug Discovery

The computed LogP of 1.33 and PSA of 25.42 Ų position the compound within a favorable range for CNS drug-likeness (LogP < 3, PSA < 60 Ų) . When screening epoxide-containing fragments for CNS targets, the 3-isomer's property profile is measurably distinct from the 2-isomer and warrants separate experimental evaluation in solubility and permeability assays.

Quote Request

Request a Quote for 3-(2-Methyloxiran-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.